
Atropine
Overview
Description
Atropine is a tropane alkaloid and anticholinergic medication that occurs naturally in several plants of the nightshade family, including deadly nightshade (Atropa belladonna), Jimson weed (Datura stramonium), and mandrake (Mandragora officinarum) . It is used to treat certain types of nerve agent and pesticide poisonings, slow heart rate, and to decrease saliva production during surgery . This compound is a competitive antagonist of acetylcholine at muscarinic receptors, which inhibits the parasympathetic nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atropine can be synthesized through a continuous-flow process that involves hydroxymethylation and separation of byproducts with high structural similarity to this compound . The process includes careful pH control in sequential liquid-liquid extractions and the use of a functionalized resin to achieve high purity .
Industrial Production Methods: A commercially feasible process for the preparation of this compound involves a one-pot synthesis method . This method is efficient and can be scaled up for industrial production, ensuring the availability of this compound for medicinal use .
Chemical Reactions Analysis
Types of Reactions: Atropine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different this compound derivatives, while substitution reactions can introduce new functional groups into the this compound molecule .
Scientific Research Applications
Ophthalmological Applications
Atropine has gained significant attention for its role in managing myopia (nearsightedness), especially in children. Recent studies have demonstrated its efficacy in slowing the progression of myopia through various concentrations.
Efficacy in Myopia Control
- A meta-analysis involving 19 studies with 3,137 children indicated that this compound effectively slows myopia progression. The results showed significant differences between this compound-treated groups and control groups across low, moderate, and high doses (6).
- A randomized clinical trial compared 0.01% and 0.02% this compound solutions, revealing that both concentrations significantly reduced myopia progression over three years (2). The odds ratio for responders was notably higher for the 0.01% solution (2).
This compound Concentration | Efficacy (Odds Ratio) | Responders (%) |
---|---|---|
0.01% | 4.54 | 49.5 |
0.02% | 4.78 | 45.2 |
Control | - | 26.9 |
Cardiovascular Applications
In cardiology, this compound is utilized primarily to manage bradycardia (slow heart rate) and as a pre-anesthetic agent.
Bradycardia Treatment
- This compound administration increases heart rate by inhibiting vagal influences on the heart. A study highlighted its effectiveness in raising heart rates during surgical procedures (5).
- Its role as a pre-anesthetic medication helps reduce secretions and counteract bradycardia induced by anesthesia (5).
Veterinary Medicine
This compound is extensively used in veterinary practice for various purposes.
Veterinary Applications
- It serves as an antidote for organophosphate poisoning by blocking acetylcholine receptors, thereby reversing toxic effects (5).
- In ophthalmology for animals, this compound is used to dilate pupils and relieve pain associated with ocular conditions such as glaucoma (5).
Case Studies and Clinical Trials
Several clinical trials have underscored the safety and efficacy of this compound across different applications:
- A three-year follow-up study confirmed this compound's effectiveness in controlling progressive myopia among children in Europe, reinforcing its clinical applicability (3).
- Another study evaluated the analgesic effects of combining this compound with other medications for pain management in acute conditions (4).
Mechanism of Action
Atropine exerts its effects by binding to and inhibiting muscarinic acetylcholine receptors, thereby blocking the effects of acetylcholine and other choline esters . It acts as a reversible, non-specific antagonist of muscarinic receptors, showing affinity for the M1, M2, M3, M4, and M5 receptor subtypes . This inhibition leads to increased heart rate, reduced secretions, and relaxation of smooth muscles .
Comparison with Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Homatropine: A derivative of this compound with a shorter duration of action.
Hyoscyamine: The active isomer of this compound, with similar pharmacological effects.
Uniqueness of this compound: this compound is unique due to its widespread use in medicine and its ability to act on multiple muscarinic receptor subtypes. Its effectiveness in treating a variety of conditions, including nerve agent poisoning and bradycardia, sets it apart from other similar compounds .
Biological Activity
Atropine is a tropane alkaloid derived from the belladonna plant, known for its anticholinergic properties. It acts primarily as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), affecting various physiological processes. This article delves into the biological activity of this compound, summarizing key findings from recent studies, highlighting its mechanisms of action, and discussing its therapeutic applications.
This compound exerts its effects by binding to mAChRs, which are widely distributed in the central nervous system and peripheral tissues. The receptor subtypes include M1, M2, M3, M4, and M5. This compound's antagonistic action leads to:
- Inhibition of parasympathetic nervous system activity : This results in increased heart rate, reduced salivation, and relaxation of smooth muscles.
- Effects on ocular tissues : this compound is utilized in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes.
- Impact on myopia progression : Recent studies have shown that low-dose this compound can slow the progression of myopia in children by modulating scleral remodeling processes and inhibiting growth factor signaling pathways.
Efficacy in Myopia Control
Recent clinical trials have investigated the efficacy of this compound eye drops in controlling myopia progression among children. A study comparing 0.01% and 0.02% this compound formulations found significant differences in responder rates:
This compound Concentration | Responder Rate (Odds Ratio) | p-value |
---|---|---|
0.01% | 4.54 (95% CI: 1.15-17.97) | 0.03 |
0.02% | 4.78 (95% CI: 1.75-13.04) | 0.002 |
These results indicate that both concentrations effectively reduce myopia progression compared to placebo, with 0.01% showing consistent efficacy across all time points assessed .
Inhibition of Epithelial-Mesenchymal Transition (EMT)
This compound has been studied for its potential role in cancer biology, particularly regarding its ability to inhibit EMT—a process implicated in cancer metastasis. Research demonstrated that this compound reduces the migratory activity of breast cancer cells by affecting key signaling pathways:
- Reduction of TGF-β induced EMT markers : this compound treatment led to decreased expression levels of CD-44 and c-Myc while increasing E-cadherin levels.
- In silico docking studies : These indicated strong binding affinity between this compound and critical molecules involved in EMT regulation, suggesting a potential therapeutic role in cancer treatment .
Pharmacokinetics and Tissue Distribution
A study on the pharmacokinetics of topical this compound revealed significant insights into its bioavailability across ocular tissues:
- Concentration gradients : this compound showed higher concentrations in anterior ocular tissues shortly after application, but posterior tissues exhibited increased binding over time.
- Receptor interactions : this compound acts not only as an antagonist but also as an inverse agonist at certain muscarinic receptor subtypes, modulating basal receptor activity .
Case Studies and Clinical Applications
- Myopia Treatment : A longitudinal study involving 124 children treated with high-dose this compound over three years indicated a median annual progression of -0.25D in spherical equivalent refractive error (SER), demonstrating its effectiveness in managing high myopia risk .
- Cancer Therapy Potential : In vitro studies have shown that this compound can significantly inhibit EMT in breast cancer cell lines, suggesting its use as an adjunct therapy alongside conventional treatments .
Q & A
Basic Research Questions
Q. How can researchers optimize analytical methods for quantifying atropine and its derivatives in complex biological matrices?
- Methodological Answer : Utilize Ultra High-Performance Liquid Chromatography (UHPLC) with a Waters Acquity BEH C18 column (1.7 µm, 2.1 × 100 mm) and a gradient elution system (0.1% H₃PO₄ in water and acetonitrile). Validate the method per USP Category I requirements, including linearity (50–250 µg/mL, R² > 0.999), LOD (3.9 µg/mL), and LOQ (13.1 µg/mL). This approach reduces analysis time from 40 minutes (HPLC) to 8 minutes while resolving this compound from impurities like northis compound .
Q. What are critical considerations for designing randomized controlled trials (RCTs) evaluating this compound’s efficacy in myopia progression?
- Methodological Answer : Implement double-blinding and computer-generated randomization to allocate participants equally (e.g., 330 experimental vs. 330 control). Use standardized dosing (e.g., 1% this compound sulfate) and monitor compliance via study-specific identifiers. Include endpoints like axial length changes and refractive error, validated by masked outcome assessors to reduce bias .
Q. How should researchers handle this compound’s physicochemical instability during long-term storage studies?
- Methodological Answer : Employ stability-indicating UHPLC methods to track degradation products (e.g., tropic acid). Store samples at controlled temperatures (2–8°C) and test under accelerated conditions (40°C/75% RH). Use preservatives compatible with this compound’s formulation to minimize hydrolysis .
Advanced Research Questions
Q. How can conflicting data on this compound’s muscarinic receptor antagonism be resolved in cholinesterase inhibition studies?
- Methodological Answer : Control for variables like acetylcholine exposure time, receptor subtype specificity (e.g., CHRM1 vs. CHRM3), and this compound concentration (e.g., 5 µM in guinea-pig atria models). Use paired statistical tests (e.g., Bonferroni-corrected t-tests) to validate inhibition thresholds and account for basal neurotransmitter overflow variations .
Q. What statistical approaches address variability in this compound pharmacokinetics due to ontogenic or metabolic factors?
- Methodological Answer : Apply three-way ANOVA to assess interactions between age, metabolic enzymes, and dosing regimens. For pediatric studies, use population pharmacokinetic modeling with covariates like body weight and CYP450 activity. Validate with sparse sampling and Bayesian estimation .
Q. How can researchers mitigate confounding effects of preservatives in this compound formulations during impurity profiling?
- Methodological Answer : Employ gradient UHPLC to separate preservatives (e.g., benzalkonium chloride) from this compound and its degradants. Validate selectivity via forced degradation studies (acid/base hydrolysis, oxidation). Quantify impurities against qualified reference standards with ≤0.1% reporting thresholds .
Q. Safety and Compliance
Q. What safety protocols are essential for handling this compound sulfate in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (double-gloving for high concentrations), lab coats, and eye flushing systems. Follow OSHA guidelines for acute toxicity (H330/H319) and store this compound in ventilated cabinets. Implement hygiene measures like post-exposure showers .
Q. How should researchers address ethical concerns in pediatric this compound trials?
- Methodological Answer : Obtain informed assent/consent with age-appropriate documentation. Monitor adverse effects (e.g., photophobia, dry mouth) using validated scales. Exclude high-risk participants (e.g., glaucoma predisposition) and adhere to DSMB protocols for interim safety reviews .
Q. Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear mixed-effects models (NONMEM) for sparse longitudinal data. For preclinical studies (e.g., mice), apply ANOVA with Tukey post-hoc tests (n=9/group) and report means ± SEM. Predefine significance thresholds (e.g., p<0.05) to avoid Type I errors .
Q. How can researchers enhance reproducibility in this compound metabolite identification?
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-PJPHBNEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020113, DTXSID601141720 | |
Record name | Atropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4), Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/, Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/, Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/, 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids, Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether, In water, 2,200 mg/l @ 25 °C | |
Record name | SID11533003 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Atropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00572 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATROPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Atropine binds to and inhibits muscarinic acetylcholine receptors, competitively blocking the effects of acetylcholine and other choline esters. It acts as a reversible non-specific antagonist of muscarinic receptors, showing affinity for the M1, M2, M3, M4 and M5 receptor subtypes. Atropine antagonizes the effects of acetylcholine on tissues innervated by postganglionic cholinergic nerves, such as smooth muscle, cardiac tissue, exocrine glands and the central nervous system. Also, it acts in less innervated smooth muscle that responds to endogenous acetylcholine. The actions of atropine can be overcome by increasing the concentration of acetylcholine at receptor sites (for instance, the use of anticholinesterase agents that inhibit the hydrolysis of acetylcholine)., Atropine... competes with ACh & other muscarinic agonists for a common binding site on the muscarinic receptor. The binding site for competitive antagonists & acetylcholine is in a cleft predicted to be formed by several of the receptor's 7 transmembrane helices, as shown recently for the position of retinol in the mammalian rhodopsin structure. An aspartic acid present in the N-terminal portion of the third transmembrane helix of all 5 muscarinic receptor subtypes is believed to form an ionic bond with the cationic quaternary nitrogen in acetylcholine & the tertiary or quaternary nitrogen of the antagonists., ATROPINE...(IS A) SELECTIVE ANTAGONIST OF MUSCARINIC AGENTS AT CORRESPONDING RECEPTORS OF SMOOTH & CARDIAC MUSCLE & EXOCRINE GLAND CELLS. THIS ANTAGONISM IS SO SELECTIVE THAT ATROPINE BLOCKADE OF ACTIONS OF NONCHOLINOMIMETIC DRUG... TAKEN AS EVIDENCE THAT DRUG ACTS INDIRECTLY THROUGH ACH RELEASE OR SOME OTHER CHOLINERGIC MECHANISM., ...The site of action of atropine, a non-selective muscarinic receptor antagonist, in reducing increased muscle rigidity ...induced by the selective dopamine D2 receptor antagonist, raclopride /was investigated/. Atropine significantly reduced raclopride-induced EMG increases in rat hindlimb muscles, when injected into the ventral striatum, but not the dorsal striatum or the substantia nigra. Atropine's site of action was localized to a small area of muscarinic receptors within the ventral part of the striatum... These findings provide new information about the regulation of motor control by muscarinic receptor antagonists & additional evidence about the functional heterogeneity of the striatum. | |
Record name | Atropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00572 | |
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Record name | ATROPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Long, orthorhombic prisms from acetone, Rhombic needles (dilute ethyl alcohol), White crystals or powder | |
CAS No. |
51-55-8, 16175-85-2, 101-31-5, 5908-99-6 | |
Record name | Atropine [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00572 | |
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Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |
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Record name | Atropine | |
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Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |
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Record name | Atropine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.096 | |
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Record name | Hyoscyamine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | ATROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C0697DR9I | |
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Record name | ATROPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
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Melting Point |
118.5 °C, MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ | |
Record name | Atropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00572 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATROPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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